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  • Product: 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone
  • CAS: 1443335-87-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Preliminary Investigation of Carbon-Fluorine Bond Strength in 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one

Abstract: The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties to a vast array of therapeutic agents. Its exceptional strength, however, presents sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties to a vast array of therapeutic agents. Its exceptional strength, however, presents significant challenges during metabolic profiling and drug degradation studies. This technical guide outlines a comprehensive preliminary investigation into the C-F bond strength of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one. We present a synergistic approach, combining computational and experimental methodologies to provide a robust and multi-faceted understanding of this critical chemical bond. This document serves as a practical framework for researchers engaged in the development of fluorinated drug candidates.

A Note on Chemical Identification: Initial searches for CAS number 1443335-87-2 did not yield a definitive chemical structure. However, the structurally similar compound, 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one , is registered under the closely related CAS number 1443335-86-1[1]. Given the high probability of a typographical error or the substance being a related isomer, this guide will proceed under the well-founded assumption that the molecule of interest is 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one. All subsequent analyses are based on this structure.

Part 1: The Strategic Importance of C-F Bond Strength in Drug Development

The introduction of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. The C-F bond is the strongest single bond in organic chemistry, with bond dissociation energies (BDEs) that can exceed 130 kcal/mol[2]. This inherent stability can render molecules resistant to oxidative metabolism by cytochrome P450 enzymes, thereby prolonging their half-life in vivo.

However, this same stability can be a double-edged sword. An overly robust C-F bond may lead to the accumulation of the parent drug or its fluorinated metabolites, raising potential toxicity concerns. Conversely, unexpected C-F bond cleavage can lead to the formation of reactive intermediates. Therefore, a preliminary yet thorough investigation of the C-F bond strength in a new chemical entity (NCE) like 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is not merely an academic exercise but a critical step in preclinical risk assessment.

The subject molecule, a fluorinated phenyl ketone, presents an interesting case study. The electronic environment of the C-F bond is influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group on the aromatic ring. Understanding the interplay of these substituents is key to predicting the bond's behavior in a biological system.

Property Value Source
IUPAC Name 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one-
CAS Number 1443335-86-1[1]
Molecular Formula C11H13FO2[1]
Molecular Weight 196.22 g/mol [1]
Canonical SMILES CC(C)C(=O)C1=C(C=C(F)C=C1)OC-

Part 2: Computational Investigation of C-F Bond Dissociation Energy (BDE)

A computational approach offers a rapid and cost-effective means to estimate the C-F bond strength. Density Functional Theory (DFT) has emerged as a powerful tool for predicting BDEs with a reasonable balance of accuracy and computational cost[3][4].

Rationale for Method Selection

The choice of DFT functional and basis set is critical for obtaining reliable results. For C-F BDEs, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, such as the M06-2X functional, have demonstrated good performance[3][4]. These are often paired with a triple-zeta quality basis set that includes diffuse functions, like aug-cc-pVTZ, to accurately describe the electronic structure of both the parent molecule and the resulting radicals[5].

Step-by-Step Computational Protocol
  • Structure Optimization:

    • Construct the 3D structure of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one.

    • Perform a full geometry optimization and frequency calculation using the M06-2X functional and the 6-31+G(d) basis set to find the lowest energy conformation. The absence of imaginary frequencies confirms a true energy minimum.

  • Radical Generation and Optimization:

    • Generate the two radical species resulting from the homolytic cleavage of the C-F bond: the 4-carbonyl-3-methoxyphenyl-2-methylpropyl radical and a fluorine radical.

    • Optimize the geometry of the aryl radical using the same level of theory (M06-2X/6-31+G(d)).

  • Single-Point Energy Calculations:

    • Perform higher-accuracy single-point energy calculations on the optimized geometries of the parent molecule and the two radicals. For this, the more robust M06-2X/aug-cc-pVTZ level of theory is recommended[5].

  • BDE Calculation:

    • The BDE is calculated as the difference in the total electronic energies of the products (radicals) and the reactant (parent molecule):

      • BDE = [E(Aryl Radical) + E(Fluorine Radical)] - E(Parent Molecule)

    • Zero-point vibrational energy (ZPVE) corrections from the frequency calculations should be included for a more accurate BDE value.

G cluster_prep Preparation cluster_dft DFT Calculations (M06-2X) cluster_analysis Analysis Input_Structure Input 3D Structure of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one Geom_Opt Geometry Optimization & Frequency Calculation (6-31+G(d)) Input_Structure->Geom_Opt Radical_Opt Radical Geometry Optimization (6-31+G(d)) Geom_Opt->Radical_Opt Homolytic Cleavage SPE_Parent Single-Point Energy (Parent, aug-cc-pVTZ) Geom_Opt->SPE_Parent SPE_Radicals Single-Point Energy (Radicals, aug-cc-pVTZ) Radical_Opt->SPE_Radicals BDE_Calc BDE Calculation with ZPVE Correction SPE_Parent->BDE_Calc SPE_Radicals->BDE_Calc caption Computational workflow for BDE calculation.

Figure 1: Computational workflow for BDE calculation.

Part 3: Experimental Approaches to C-F Bond Stability

While computational methods provide a valuable estimate, experimental validation is crucial. A variety of techniques can be employed to probe the stability of the C-F bond under different conditions.

Mass Spectrometry-Based Collision-Induced Dissociation (CID)

Mass spectrometry is a powerful tool for examining bond strengths by observing fragmentation patterns. By subjecting the protonated molecule to CID, we can determine the energy required to induce fragmentation, providing a qualitative and sometimes semi-quantitative measure of bond stability.

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one in a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid).

  • Instrumentation: Use a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS1 Analysis: Infuse the sample and acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]+.

  • MS2 Analysis (CID):

    • Isolate the [M+H]+ ion in the first quadrupole.

    • Subject the isolated ion to collisions with an inert gas (e.g., argon) in the second quadrupole (collision cell) at varying collision energies.

    • Scan the third quadrupole to detect the resulting fragment ions.

  • Data Analysis:

    • Monitor for the loss of HF (a neutral loss of 20 Da) or a fluorine radical (a loss of 19 Da), which would indicate C-F bond cleavage.

    • The collision energy at which these fragments appear provides an indication of the bond's lability. A higher collision energy required for fragmentation suggests a stronger bond.

G Sample Sample Infusion (ESI Source) MS1 MS1: Isolate [M+H]+ Ion Sample->MS1 Collision_Cell MS2: Collision-Induced Dissociation (CID) with Argon MS1->Collision_Cell MS3 MS3: Detect Fragment Ions Collision_Cell->MS3 Analysis Data Analysis: Identify Fragments & Determine Onset Energy MS3->Analysis caption Experimental workflow for CID-MS analysis.

Figure 2: Experimental workflow for CID-MS analysis.

Forced Degradation Studies

Forced degradation studies expose the drug candidate to harsh conditions (e.g., heat, strong acid/base, oxidation) to identify potential degradation pathways. Monitoring for the release of fluoride ions can serve as a direct measure of C-F bond cleavage.

  • Stress Conditions: Prepare solutions of the compound and subject them to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, thermal stress at 80°C) for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze the samples for the presence of free fluoride ions using a fluoride ion-selective electrode (ISE).

  • Data Interpretation: An increase in the fluoride ion concentration compared to a control sample indicates C-F bond scission. The conditions under which this occurs provide insight into the bond's stability profile.

Part 4: Data Synthesis and Interpretation

The true strength of this preliminary investigation lies in the integration of computational and experimental data.

  • Correlation: Does the computationally predicted BDE correlate with the experimental observations? For instance, a high calculated BDE should correspond to a higher collision energy required for fragmentation in CID-MS and greater resistance to degradation in forced degradation studies.

  • Discrepancies: If discrepancies arise, they can be highly informative. For example, if CID-MS shows facile C-F bond cleavage despite a high calculated BDE, it might suggest a complex fragmentation mechanism (e.g., a rearrangement) that is not captured by the simple homolytic cleavage model.

  • Contextualization: The results should be contextualized within the broader landscape of drug metabolism. The electronic environment of the C-F bond in 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one, with its competing electronic effects, will likely result in a BDE that is lower than that of a simple fluoroalkane but still substantial. Comparing the findings to known fluorinated drugs can provide valuable benchmarks.

Conclusion

A proactive, multi-pronged investigation into the C-F bond strength of a new fluorinated drug candidate is an essential component of modern drug development. By combining the predictive power of computational chemistry with the empirical evidence from experimental techniques like mass spectrometry and forced degradation studies, researchers can build a comprehensive understanding of this critical bond. This knowledge enables more informed decisions regarding candidate selection, lead optimization, and the design of subsequent in-depth metabolic studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Duarte, F., & Pápai, I. (2020). Reaction Rate Computation: A Practical Guide. Wiley. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

  • Dunning Jr, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Ni, K., & O'Hagan, D. (2014). The C–F bond in organofluorine chemistry. Journal of Fluorine Chemistry, 167, 24-30. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • de la Roche, G., & Gasteiger, J. (2014). Chemoinformatics: an essential tool for drug discovery. Methods and Principles in Medicinal Chemistry, 62, 1-26. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

  • Bakhtiar, R. (2003). Forced degradation of drugs and drug products: a tool for stability-indication and degradation pathway elucidation. Drug Discovery Today, 8(11), 517-524. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

Introduction: The Rationale for Characterizing Novel Fluorinated Aromatic Ketones Fluorinated aromatic ketones are a privileged structural class in modern medicinal chemistry. The strategic incorporation of fluorine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Characterizing Novel Fluorinated Aromatic Ketones

Fluorinated aromatic ketones are a privileged structural class in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] The ethanone moiety provides a versatile synthetic handle and can act as a key pharmacophoric element, often interacting with the hinge region of protein kinases. Consequently, novel compounds like 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone represent promising starting points for drug discovery campaigns.

This document provides a comprehensive guide to the initial in vitro characterization of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone. In the absence of a predetermined biological target, a systematic, multi-tiered screening approach is essential to elucidate its biological activity profile. This application note details the foundational steps, from physicochemical assessment to a proposed screening cascade designed to identify potential cytotoxic effects and kinase inhibitory activity.

Part 1: Foundational Compound Characterization

Prior to any biological assay, a thorough understanding of the compound's physicochemical properties is paramount for generating reliable and reproducible data.

Compound Handling and Safety Precautions

While specific toxicity data for 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is not available, it is prudent to handle it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or powder.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

Stock Solution Preparation and Solubility Assessment

The accuracy of in vitro assays is critically dependent on the precise concentration of the test compound.

Protocol: Stock Solution Preparation and Storage

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power.

  • High-Concentration Stock: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO. This minimizes the volume of solvent added to the final assay, reducing the risk of solvent-induced artifacts.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Table 1: Example Solubility Test Matrix

SolventConcentration (mM)Observation
DMSO10Clear Solution
Ethanol10Precipitate Observed
PBS (pH 7.4)1Insoluble

Part 2: A Tiered In Vitro Screening Cascade

A logical, tiered approach ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more specific, complex ones.

G A Tier 1: General Cytotoxicity Assessment B Tier 2: Target-Agnostic Phenotypic Screening (e.g., Kinase Profiling) A->B If not broadly cytotoxic C Tier 3: Hypothetical Target-Specific Assay (e.g., Pim-1 Kinase Inhibition) B->C If specific activity identified D Data Analysis & Hit Validation C->D

Caption: Proposed tiered screening workflow.

Tier 1: General Cytotoxicity Assessment

The initial step is to determine the concentration range at which the compound exhibits general toxicity to cells. This is crucial for distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity. The Neutral Red Uptake (NRU) assay is a reliable method for this purpose.[3][4][5]

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is adapted from established methods for assessing xenobiotic-induced cytotoxicity.[3][4][5]

Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is correlated with cell death or a reduction in cell number.[3][6]

Materials:

  • Human cell line (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone stock solution (10 mM in DMSO)

  • Neutral Red solution (0.33% in PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the existing medium with the compound-containing medium. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red. Incubate for 3 hours.

  • Wash and Destain: Wash the cells with PBS to remove excess dye. Add the destain solution to each well and shake for 10 minutes to solubilize the incorporated dye.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Tier 2: Target-Agnostic Phenotypic Screening - Kinase Profiling

Given that many aromatic ketones are kinase inhibitors, a broad kinase panel screen is a logical next step to identify potential molecular targets.[7] This can be efficiently performed using luminescent-based assays that measure ADP production, a universal product of kinase reactions.[8][9]

Protocol: General Kinase Inhibitor Profiling (Luminescent ADP Detection)

Principle: The amount of ADP produced in a kinase reaction is quantified through a coupled enzymatic reaction that generates a luminescent signal. The signal is directly proportional to kinase activity, and its reduction indicates inhibition.[8][10]

Materials:

  • Kinase profiling system (commercial kits are available with panels of purified kinases)[11]

  • Substrates for each kinase

  • ATP

  • 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

  • ADP detection reagents (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure:

  • Assay Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Compound Addition: Add the test compound (typically at a fixed concentration, e.g., 1 µM and 10 µM for initial screening) or a dilution series to the assay plate.

  • Kinase Reaction: Initiate the reaction by adding the kinase to the wells containing the substrate, ATP, and the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[8]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[8]

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Table 2: Example Kinase Profiling Data Representation

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A5%12%
Kinase B8%15%
Pim-1 65% 92%
Kinase D3%9%
Tier 3: Hypothetical Target-Specific Assay - Pim-1 Kinase Inhibition

Based on the hypothetical results from the kinase panel screen (Table 2), Pim-1 kinase has been identified as a potential target. The next step is to perform a dose-response experiment to determine the IC50 value of the compound against this specific kinase.

Principle: Pim-1 is a serine/threonine kinase involved in cell proliferation and survival, making it a target in oncology.[10][12] An in vitro assay can quantify the inhibitory effect of the compound on Pim-1's ability to phosphorylate its substrate.

cluster_0 Pim-1 Kinase Reaction cluster_1 Inhibition Pim1 Pim-1 Kinase ADP ADP Pim1->ADP P_Substrate Phospho-Substrate Pim1->P_Substrate ATP ATP ATP->ADP Substrate Peptide Substrate Substrate->P_Substrate Inhibitor 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone Inhibitor->Pim1 Binds to & Inhibits

Caption: Inhibition of Pim-1 kinase activity.

Protocol: Pim-1 Kinase IC50 Determination (Luminescence-Based)

This protocol is adapted from commercially available kinase assay platforms.[10][12][13]

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 peptide substrate

  • ATP

  • Pim-1 Kinase Buffer

  • 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in the kinase buffer with a constant percentage of DMSO.

  • Reaction Setup: To the wells of the assay plate, add the diluted compound, the Pim-1 enzyme, and the peptide substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the kinase for accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[13]

  • Detection: Stop the reaction and detect the generated ADP using the ADP-Glo™ reagents as described in the Tier 2 protocol.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This application note outlines a systematic and robust workflow for the initial in vitro characterization of novel compounds like 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone. By progressing through a tiered screening cascade, from general cytotoxicity to broad kinase profiling and specific IC50 determination, researchers can efficiently identify and validate potential biological activities. The protocols provided herein are foundational and can be adapted for various cellular models and target classes. Positive results from this cascade would warrant further investigation, including orthogonal assays to confirm the mechanism of action, cell-based assays to assess target engagement in a physiological context, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

  • ICCVAM. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Repetto, G., Del Peso, A., & Zurita, J. L. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Journal of Visualized Experiments. [Link]

  • SignalChem. PIM1, Active. [Link]

  • Institute for In Vitro Sciences, Inc. Neutral Red Uptake. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • NamuWiki. Fluorinated Ketones. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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Application

Application Note: Catalytic Conversion Methods for the Acetyl Group of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

Executive Summary 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is a highly functionalized, sterically hindered aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is a highly functionalized, sterically hindered aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features an electron-deficient difluorophenyl ring coupled with a bulky, electron-donating ortho-isobutoxy ether. The acetyl group (-COCH₃) serves as a versatile synthetic handle. However, the unique steric and electronic environment of this substrate demands highly specific catalytic systems to achieve efficient transformations.

This technical guide details three robust, self-validating catalytic methodologies to convert the acetyl group into high-value functional groups: Asymmetric Transfer Hydrogenation (ATH) to yield chiral alcohols, Biocatalytic Reductive Amination to yield chiral primary amines, and Baeyer-Villiger Oxidation (BVO) to yield phenyl acetates.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Causality & Mechanism

The reduction of the acetyl group to a chiral alcohol is best achieved via Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru(II)-TsDPEN catalysts[1]. Unlike traditional hydrogenation which requires high-pressure H₂, ATH utilizes a formic acid/triethylamine azeotrope as a safe hydrogen donor[2].

The mechanism proceeds via an "outer-sphere" metal-ligand bifunctional pathway. The substrate does not directly coordinate to the ruthenium center; instead, a concerted transfer of a hydride from the metal and a proton from the amine ligand occurs through a six-membered pericyclic transition state[1][2]. The bulky ortho-isobutoxy group of the substrate is highly advantageous here: it locks the conformation of the acetyl group out of coplanarity with the aromatic ring, maximizing enantiofacial discrimination and routinely delivering >99% enantiomeric excess (ee).

ATH_Mechanism A Ru(II)-TsDPEN Precatalyst B Active Ru-Hydride Complex A->B + HCOOH / -CO2 C Outer-Sphere Transition State (Pericyclic Hydride Transfer) B->C + Acetophenone Substrate D Chiral Alcohol Product (>99% ee) C->D Product Release E Ru-Amide Intermediate C->E Catalyst Regeneration E->B + HCOOH

Caption: Catalytic cycle of Noyori ATH via an outer-sphere metal-ligand bifunctional mechanism.

Experimental Protocol: Synthesis of (R)-1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol

Self-Validation Checkpoint: The reaction progress can be monitored by TLC (UV active). The ee% must be validated post-workup via chiral HPLC (e.g., Chiralcel OD-H column).

  • Preparation of the Reductant: In a rigorously degassed flask, prepare a 5:2 molar ratio azeotrope of formic acid to triethylamine by slowly adding formic acid (5.0 eq) to triethylamine (2.0 eq) at 0 °C (exothermic).

  • Catalyst Activation: Add RuCl (0.5 mol%) to the reductant mixture and stir at 40 °C for 15 minutes until a homogeneous color change indicates the formation of the active Ru-hydride species.

  • Substrate Addition: Dissolve 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (1.0 eq) in a minimal amount of anhydrous DMF and add it to the active catalyst solution.

  • Reaction: Stir the mixture at 40 °C for 24–36 hours under an argon atmosphere.

  • Workup: Quench the reaction by adding water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate in vacuo.

Biocatalytic Reductive Amination via ω -Transaminases

Causality & Mechanism

Converting the acetyl group directly into a chiral primary amine is notoriously difficult using traditional transition-metal catalysis without generating secondary amine byproducts. Biocatalytic reductive amination utilizing engineered ω -Transaminases ( ω -TAs) offers a highly stereoselective, green alternative[3].

The enzyme utilizes Pyridoxal 5'-phosphate (PLP) as a cofactor. The reaction suffers from an unfavorable thermodynamic equilibrium; therefore, a large excess of an amine donor (such as isopropylamine) is used to drive the reaction forward, releasing acetone as a volatile byproduct[4]. Because 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is highly lipophilic and sterically demanding, wild-type enzymes often fail. Engineered variants of Chromobacterium violaceum amine transaminase (Cv-ATA) with expanded binding pockets are required to accommodate the bulky isobutoxy moiety[4].

Transaminase_Cycle PLP PLP-Enzyme (Resting State) PMP PMP-Enzyme (Aminated State) PLP->PMP Amination by Donor Acetone Acetone (Byproduct) PLP->Acetone Releases PMP->PLP Reductive Amination ChiralAmine Chiral Primary Amine PMP->ChiralAmine Releases Ketone 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone Ketone->PMP Binds AmineDonor Isopropylamine (Amine Donor) AmineDonor->PLP Binds

Caption: PLP-dependent transaminase catalytic cycle for the reductive amination of bulky ketones.

Experimental Protocol: Synthesis of (S)-1-(3,5-Difluoro-2-isobutoxyphenyl)ethylamine

Self-Validation Checkpoint: The reaction pH must be strictly maintained between 7.5 and 8.0. A drop in pH indicates poor buffering, which will denature the PLP cofactor and halt conversion.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0) containing 1 mM PLP and 1 M isopropylamine (amine donor). Adjust the final pH to 8.0 using HCl.

  • Enzyme Rehydration: Dissolve the lyophilized engineered Cv-ATA powder (10 mg/mL) in the prepared buffer and incubate at 30 °C for 30 minutes to ensure complete PLP binding.

  • Substrate Addition: Dissolve the ketone substrate (50 mM final concentration) in DMSO. Add the DMSO solution dropwise to the enzyme mixture (final DMSO concentration should not exceed 10% v/v to prevent enzyme denaturation).

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 200 rpm for 48 hours. Leave the vessel unsealed (covered with a breathable membrane) to allow the evaporative escape of acetone, further driving the equilibrium.

  • Workup: Basify the mixture to pH 12 using 10 M NaOH to ensure the product amine is unprotonated. Extract with methyl tert-butyl ether (MTBE) (3x). Dry the organic phase over Na₂SO₄ and concentrate.

Regioselective Baeyer-Villiger Oxidation (BVO)

Causality & Mechanism

The Baeyer-Villiger Oxidation (BVO) converts the acetyl group into an acetate ester. The mechanism involves the nucleophilic attack of a peroxide on the carbonyl, followed by the migration of the aryl group to the oxygen atom. The migratory aptitude of an aryl ring is heavily dependent on its ability to stabilize a developing positive charge in the transition state.

For 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone, the two strongly electron-withdrawing fluorine atoms significantly depress the migratory aptitude of the ring[5][6]. However, the strong resonance electron donation from the ortho-isobutoxy group counterbalances this effect, making the migration feasible. To avoid the safety hazards of stoichiometric peracids (like mCPBA) and to prevent unwanted hydrolysis of the resulting ester, a biphasic catalytic system using Sn-Beta zeolite and aqueous H₂O₂ is employed. Sn-Beta acts as a highly selective Lewis acid that activates the carbonyl group without promoting ester hydrolysis[6].

Experimental Protocol: Synthesis of 3,5-Difluoro-2-isobutoxyphenyl acetate

Self-Validation Checkpoint: The absence of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of an ester carbonyl stretch (~1760 cm⁻¹) in FT-IR confirms successful migration.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (1.0 eq) and Sn-Beta zeolite catalyst (10 wt% relative to the substrate).

  • Solvent System: Suspend the mixture in 1,4-dioxane (0.5 M substrate concentration).

  • Oxidant Addition: Heat the suspension to 80 °C. Slowly add 30% aqueous H₂O₂ (2.5 eq) dropwise over 1 hour to prevent thermal runaway and minimize the non-productive decomposition of hydrogen peroxide.

  • Reaction: Stir vigorously at 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to recover the Sn-Beta catalyst (which can be calcined and reused). Dilute the filtrate with water and extract with dichloromethane. Wash the organic layer with 10% aqueous Na₂SO₃ to quench residual peroxides (verify with KI-starch paper), dry over MgSO₄, and concentrate.

Summary of Catalytic Conversions

The following table summarizes the key metrics for the three catalytic methods applied to the acetyl group of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone.

MethodCatalystReagentsMain ProductTypical YieldEnantiomeric Excess (ee)
Asymmetric Transfer Hydrogenation RuClHCOOH / Et₃N(R)-1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol>95%>99%
Biocatalytic Reductive Amination Engineered Cv-ATA EnzymeIsopropylamine, PLP(S)-1-(3,5-Difluoro-2-isobutoxyphenyl)ethylamine85–90%>99%
Baeyer-Villiger Oxidation Sn-Beta Zeolite30% H₂O₂ (aq)3,5-Difluoro-2-isobutoxyphenyl acetate75–80%N/A (Achiral)

References

  • Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. Chem-Station. URL:[Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Frontiers in Catalysis. URL:[Link]

  • 19F NMR study on the biological Baeyer-Villiger oxidation of acetophenones Wageningen University & Research / Journal of Industrial Microbiology & Biotechnology. URL:[Link]

  • Amine Transaminases in Biocatalytic Amine Synthesis Diva-Portal.org. URL:[Link]

  • Regioselective Baeyer–Villiger oxidation of lignin model compounds with tin beta zeolite catalyst and hydrogen peroxide RSC Publishing. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yields in 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone synthesis

Introduction Welcome to the technical support guide for the synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS No. 1443335-87-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS No. 1443335-87-2). This molecule is a valuable building block in medicinal and agrochemical research, largely due to the unique electronic properties conferred by its polysubstituted aromatic ring.[1][2] The presence of two electron-withdrawing fluorine atoms and an electron-donating isobutoxy group presents specific challenges in its synthesis, particularly concerning reaction yields and purity.[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls and optimize the yield of your synthesis.

Recommended Synthetic Pathway

The most reliable and common approach to synthesizing 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is a two-step process. This pathway begins with the etherification of a commercially available difluorophenol, followed by a regioselective Friedel-Crafts acylation.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Friedel-Crafts Acylation S1_Reactant 3,5-Difluorophenol S1_Product 1,3-Difluoro-2-isobutoxybenzene S1_Reactant->S1_Product Isobutyl bromide, K₂CO₃, DMF S2_Product 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone S1_Product->S2_Product Acetyl chloride, AlCl₃, DCM

Caption: Recommended two-step synthesis route.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1,3-Difluoro-2-isobutoxybenzene

This protocol describes the formation of the ether intermediate. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, leaving the anion more reactive.[1]

Materials:

  • 3,5-Difluorophenol

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add isobutyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Friedel-Crafts Acylation to 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

This step introduces the acetyl group. The aromatic ring is deactivated by the fluorine atoms, necessitating a strong Lewis acid like AlCl₃ and careful temperature control to prevent side reactions.[3][4] More than one equivalent of AlCl₃ is required as it complexes with both the acetyl chloride and the product ketone.[4]

Materials:

  • 1,3-Difluoro-2-isobutoxybenzene (from Protocol 1)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry three-neck flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.5 eq) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the suspension and stir for 20 minutes to form the acylium ion complex.

  • Add a solution of 1,3-difluoro-2-isobutoxybenzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, keeping the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or GC.

  • Carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1M HCl with vigorous stirring.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Troubleshooting Guide

This section addresses common issues that can lead to low yields or impure products.

Q1: My Williamson ether synthesis (Step 1) yield is very low. What went wrong?

Answer: Low yields in this step are typically due to incomplete reaction or side reactions. Here are the primary causes and solutions:

  • Incomplete Deprotonation of Phenol: Potassium carbonate is a moderate base. If your phenol is not fully deprotonated, the reaction will be slow or incomplete.

    • Solution: Ensure your K₂CO₃ is finely powdered and anhydrous. For a more robust reaction, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. NaH will ensure complete and irreversible deprotonation.[1]

  • Poor Solvent Choice: The solvent must be polar and aprotic to facilitate the Sₙ2 reaction.

    • Solution: DMF and acetonitrile are excellent choices.[1] Avoid protic solvents (like ethanol), which can protonate the phenoxide and interfere with the reaction.

  • Side Reaction (Elimination): Isobutyl bromide can undergo E2 elimination, especially at higher temperatures or with very strong, sterically hindered bases, to form isobutylene.

    • Solution: Do not exceed the recommended temperature range (70-80°C). If elimination is a persistent issue, using isobutyl tosylate instead of the bromide can sometimes favor substitution.

Q2: The Friedel-Crafts acylation (Step 2) is not working, or the yield is poor. How can I fix this?

Answer: The Friedel-Crafts acylation is highly sensitive and is the most common point of failure. The difluorinated ring is electronically deactivated, making the reaction challenging.[3]

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation Check_Moisture Were all reagents and glassware scrupulously dry? Start->Check_Moisture Dry_System Action: Dry all glassware in an oven. Use anhydrous solvents and reagents. Run under inert atmosphere (N₂/Ar). Check_Moisture->Dry_System No Check_Stoichiometry Was AlCl₃ stoichiometry ≥ 1.5 eq? Check_Moisture->Check_Stoichiometry Yes Moisture_Yes Yes Moisture_No No Increase_Stoich Action: Increase AlCl₃ to 1.5-2.0 eq. The product ketone complexes with AlCl₃, consuming the catalyst. Check_Stoichiometry->Increase_Stoich No Check_Temp Was the initial temperature controlled at 0-5°C? Check_Stoichiometry->Check_Temp Yes Stoich_Yes Yes Stoich_No No Control_Temp Action: Maintain low temperature during reagent addition to prevent side reactions. Allow to warm slowly. Check_Temp->Control_Temp No Consider_Alternatives Problem Persists: Consider alternative Lewis acids (e.g., FeCl₃, SnCl₄) or using acetic anhydride instead of acetyl chloride. Check_Temp->Consider_Alternatives Yes Temp_Yes Yes Temp_No No

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

  • Catalyst Deactivation by Moisture: This is the most frequent cause of failure. Aluminum chloride reacts violently with water, rendering it inactive.[4]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Perform the entire reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Insufficient Catalyst: The product, an aryl ketone, is a Lewis base and will form a complex with AlCl₃. This complex deactivates both the product to further reaction (which is good) and the catalyst itself.[5]

    • Solution: A stoichiometric excess of AlCl₃ (at least 1.5 equivalents relative to the starting ether) is necessary to drive the reaction to completion.[4]

  • Poor Temperature Control: These reactions can be exothermic. Adding reagents too quickly or at too high a temperature can lead to charring and the formation of intractable side products.

    • Solution: Always add the starting material solution to the AlCl₃/acetyl chloride complex slowly at 0°C.[1] After addition, allow the reaction to warm gradually to room temperature.

Q3: I am getting multiple products in my acylation step. How can I improve regioselectivity?

Answer: While the isobutoxy group is a strong ortho-para director and should direct the acylation to the C2 position (ortho to the ether), some formation of the C4 isomer is possible.

  • Steric Hindrance: The bulky isobutoxy group and the adjacent fluorine atom create significant steric hindrance at the C2 position.

    • Solution: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product. Using a bulkier Lewis acid might also influence the regiochemical outcome, although this requires experimentation.

  • Solvent Effects: The choice of solvent can influence selectivity.

    • Solution: Dichloromethane or carbon disulfide are standard.[1] For less reactive substrates, nitrobenzene can be used, but be aware it can also be acylated under harsh conditions.

Data Summary Tables

Table 1: Recommended Reaction Conditions

Step Reaction Key Reagents Stoichiometry (Rel. to Substrate) Solvent Temperature Typical Yield
1 Williamson Ether Synthesis 3,5-Difluorophenol, Isobutyl bromide, K₂CO₃ 1.0 : 1.2 : 2.0 DMF 70-80°C 85-95%

| 2 | Friedel-Crafts Acylation | Ether intermediate, Acetyl chloride, AlCl₃ | 1.0 : 1.2 : 1.5 | DCM | 0°C to RT | 60-75% |

Table 2: Troubleshooting Quick Reference

Problem Potential Cause Recommended Action
Low yield in Step 1 Incomplete deprotonation Use a stronger base (e.g., NaH).
Low yield in Step 1 Side reaction (elimination) Maintain temperature below 80°C.
Low yield in Step 2 Moisture contamination Use anhydrous reagents/solvents and inert atmosphere.[4]
Low yield in Step 2 Insufficient catalyst Increase AlCl₃ to >1.5 equivalents.[4]
Multiple products in Step 2 Lack of regioselectivity Lower reaction temperature; ensure slow addition of reagents.

| Reaction turns black/chars | Temperature too high | Improve cooling and control rate of addition. |

Frequently Asked Questions (FAQs)

Q: Why not perform the Friedel-Crafts acylation on 3,5-difluorophenol first and then add the isobutyl group? A: While possible, this route presents a major challenge with regioselectivity. Acylation of 3,5-difluorophenol would likely produce a mixture of isomers. Furthermore, the hydroxyl group can interfere with the Lewis acid catalyst, requiring even larger amounts of AlCl₃ or protection of the hydroxyl group. The recommended pathway provides a more direct and higher-yielding route to the desired isomer.

Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acetic anhydride can be used as the acylating agent.[6][7] The reaction is generally less vigorous than with acetyl chloride, which can be an advantage. However, it requires a slightly higher amount of Lewis acid catalyst (typically >2 equivalents) because the acetic acid byproduct also complexes with AlCl₃.

Q: What are the best methods for monitoring reaction progress? A: For both steps, Thin Layer Chromatography (TLC) is the quickest and most common method. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and visualize with a UV lamp. For more quantitative analysis during optimization, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q: How do I confirm the structure of my final product? A: The definitive confirmation should be done using a combination of spectroscopic methods:

  • ¹H NMR: Look for the characteristic singlet for the acetyl group (-COCH₃) around 2.5-2.7 ppm, signals for the isobutoxy group, and the distinct splitting patterns of the aromatic protons.

  • ¹³C NMR: Identify the carbonyl carbon (~195-200 ppm) and the carbons bonded to fluorine, which will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: This will show two distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight (228.23 g/mol ).[1]

References

  • Benchchem. 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone | 1443335-87-2.

  • Benchchem. Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene.

  • ResearchGate. Screening and optimization of the reaction conditions. a.

  • Google Patents. CA2052812C - Process for acylation or alkylation of aromatic compounds in hydrogen fluoride.

  • PMC. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone.

  • PMC. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover.

  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.

  • Semantic Scholar. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution.

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.

  • Benchchem. A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.

  • University of Calgary. Ch12: Friedel-Crafts limitations.

  • From Laboratory to Industry: Uses of 1-(2,3,4,5-Tetrafluorophenyl)ethanone.

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations.

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

  • Solid Acid Catalysts for Acylation of Aromatics.

  • Google Patents. Process for acylation or alkylation of aromatic compounds in hydrogen fluoride - European Patent Office - EP 0479593 B1.

  • Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.

  • ElectronicsAndBooks. Synthesis of (2S,5S,4R)-2,5-Diamino-3,3-difluoro-l,6-diphenylhydroxyhexane.

  • PMC. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.

  • AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH.

  • Beilstein Journals. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.

  • MDPI. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions.

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance from the Isobutoxy Group in Acetophenone Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges posed by steric hindrance from the isobutoxy group in acetophenone derivatives during chemical synthesis. The branched nature of the isobutoxy group can significantly impede reactions at or near the carbonyl functionality, leading to low yields, slow reaction rates, or undesired side products.[1] This document is designed to provide you with the mechanistic understanding and practical solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with isobutoxy-substituted acetophenones so sluggish compared to simpler acetophenones?

A1: The primary reason for decreased reactivity is steric hindrance.[2][3] The bulky isobutoxy group, particularly when positioned at the ortho position relative to the acetyl group, physically obstructs the path of incoming nucleophiles or reagents to the carbonyl carbon.[4] This steric clash increases the activation energy of the reaction, slowing it down considerably compared to less hindered substrates like acetophenone itself.[5]

Q2: I'm observing significant amounts of starting material even after prolonged reaction times. What are the likely causes?

A2: In addition to the steric hindrance mentioned above, which slows down the desired reaction, competing side reactions may be consuming your reagents without forming the product. For instance, in reactions involving strong bases like Grignard reagents, enolization of the acetophenone can occur.[5][6] In this scenario, the reagent acts as a base, abstracting a proton from the acetyl methyl group, rather than as a nucleophile attacking the carbonyl carbon.[6] This forms an enolate that may not react further under the given conditions, leading to recovery of the starting material after workup.

Q3: Can changing the position of the isobutoxy group from ortho to meta or para improve my reaction outcomes?

A3: Absolutely. The steric effect of a substituent is highly dependent on its proximity to the reaction center. An isobutoxy group at the para position, for example, will exert a negligible steric effect on the carbonyl group, although its electronic-donating nature might slightly decrease the electrophilicity of the carbonyl carbon. A meta-isobutoxy group will have a similarly reduced steric impact compared to the ortho isomer. If your synthetic route allows for isomeric flexibility, choosing a derivative with the isobutoxy group further from the acetyl moiety is a straightforward strategy to improve reaction rates and yields.

Q4: Are there any general strategies to enhance the reactivity of these sterically hindered ketones?

A4: Yes, several general approaches can be effective:

  • Increased Temperature: Supplying more thermal energy can help overcome the high activation energy barrier caused by steric hindrance.[5] However, this must be done cautiously as it can also promote decomposition or side reactions.[5]

  • Use of More Reactive Reagents: Switching to a smaller or more inherently reactive nucleophile can be beneficial. For example, organolithium reagents are often more reactive than their Grignard counterparts and can be more effective in additions to hindered ketones.[5]

  • Catalysis: Employing a suitable catalyst can provide an alternative, lower-energy reaction pathway. For instance, Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack.[5] For other transformations like cross-coupling, specialized palladium catalysts with bulky ligands have been developed to facilitate reactions with hindered substrates.[7][8]

Troubleshooting Guides for Specific Reactions

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Problem: Low to no conversion of the starting material to the desired tertiary alcohol.
  • Symptom: The primary product isolated is the unreacted isobutoxy-acetophenone.

  • Causality: The nucleophile is likely being blocked by the bulky isobutoxy group. In the case of Grignard reagents, enolization may also be a significant competing pathway where the Grignard reagent acts as a base.[6][9]

  • Solutions & Scientific Rationale:

    • Switch to a More Reactive Nucleophile: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can favor the desired addition reaction over deprotonation.

    • Employ Lewis Acid Catalysis (Luche-type Conditions): The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly improve yields.[5] The Ce³⁺ ion coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, even by less reactive nucleophiles.[5] This approach often suppresses enolization as well.[5]

    • Modify Reaction Conditions: Increasing the temperature may provide the necessary energy to overcome the steric barrier.[5] However, for Grignard reactions, lower temperatures can sometimes disfavor the enolization side reaction.[4] Careful temperature screening is therefore recommended.

Experimental Protocol: CeCl₃-Mediated Grignard Addition
  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried round-bottom flask.

  • Slurry Formation: Add anhydrous tetrahydrofuran (THF) to the CeCl₃ and stir the resulting slurry vigorously at room temperature for at least 2 hours.

  • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the isobutoxy-acetophenone derivative (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold slurry.

  • Nucleophile Addition: Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching & Workup: While still cold, slowly quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and extraction.

  • Purification: Purify the crude product by flash column chromatography.

Olefination Reactions (e.g., Wittig Reaction)
Problem: Poor yield of the desired alkene, especially with stabilized ylides.
  • Symptom: The reaction is slow and a significant amount of starting material remains.

  • Causality: Sterically hindered ketones are notoriously poor substrates for Wittig reactions, particularly with stabilized ylides (where the ylide carbanion is stabilized by an adjacent electron-withdrawing group).[10][11][12][13] The bulky isobutoxy group exacerbates this issue.

  • Solutions & Scientific Rationale:

    • Use Unstabilized Ylides: Non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are more reactive and can often successfully methylenate even hindered ketones.[10][11][14]

    • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate esters instead of phosphonium ylides, is often superior for reactions with hindered ketones and typically provides better selectivity for the (E)-alkene.[5][10][11]

    • Optimize the Base and Solvent System: For the generation of unstabilized ylides, strong, non-nucleophilic bases are crucial. Using potassium tert-butoxide in a suitable solvent like THF can be highly effective for methylenations of hindered ketones.[11][14]

Data Summary: Comparison of Olefination Methods for Hindered Ketones
MethodReagent TypeTypical Reactivity with Hindered KetonesStereoselectivityReference
Standard Wittig Stabilized YlidePoorGenerally E-selective[11][12]
Standard Wittig Unstabilized YlideGood to ModerateGenerally Z-selective[11]
Schlosser Modification Unstabilized YlideGood to ModerateE-selective[10][12]
HWE Reaction Phosphonate EsterExcellentGenerally E-selective[5][11]
α-Functionalization Reactions
Problem: Difficulty in forming the enolate and subsequent low yield of the α-substituted product.
  • Symptom: Incomplete reaction, and potential for side reactions like aldol condensation.[15]

  • Causality: The isobutoxy group can sterically hinder the approach of a base to the α-protons on the acetyl group, making enolate formation difficult.[4] If a weak base is used, only a small equilibrium concentration of the enolate is formed, leading to poor conversion.[16]

  • Solutions & Scientific Rationale:

    • Use a Strong, Hindered, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is the base of choice for generating kinetic enolates from ketones.[16] Its strength ensures rapid and essentially irreversible deprotonation, while its bulkiness prevents it from acting as a nucleophile at the carbonyl carbon.[16]

    • Control the Temperature: Enolate formation should be carried out at low temperatures (typically -78 °C) to favor the formation of the less-substituted (kinetic) enolate and prevent side reactions.[16]

    • Consider Alternative Strategies: For certain α-functionalizations, strategies that do not rely on direct enolate formation, such as those involving Kornblum oxidation or C-H functionalization, might be more effective.[17][18]

Experimental Workflow: LDA-Mediated α-Alkylation

G cluster_prep Preparation (Inert Atmosphere) cluster_enolate Enolate Formation cluster_alkylation Alkylation & Quench A 1. Flame-dry glassware B 2. Add ketone & anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Slowly add LDA (1.05 eq) at -78 °C C->D E 5. Stir for 1 hour at -78 °C D->E F 6. Add alkyl halide (1.1 eq) at -78 °C E->F G 7. Warm to RT overnight F->G H 8. Quench with sat. aq. NH4Cl G->H

Caption: Workflow for the α-alkylation of a hindered ketone.[16]

Cross-Coupling Reactions
Problem: Low yields in Suzuki-Miyaura or similar cross-coupling reactions to form biaryl ketones.
  • Symptom: Formation of biaryl side-products from direct coupling, with little to no desired ketone product.

  • Causality: Traditional phosphine-based palladium catalysts can be ineffective for sterically hindered substrates.[7] Reductive elimination to form the C-C bond of the ketone can be slow, allowing for side reactions like direct coupling (without CO insertion) to dominate.[7]

  • Solutions & Scientific Rationale:

    • Utilize N-Heterocyclic Carbene (NHC) Ligands: Palladium catalysts bearing bulky NHC ligands, such as PEPPSI-IPr, have been shown to be highly effective in promoting carbonylative cross-coupling reactions of sterically hindered aryl halides.[7][8] These ligands promote the desired catalytic cycle and suppress side reactions.

    • Optimize Reaction Conditions: Factors such as the choice of base (e.g., Cs₂CO₃, K₂CO₃), solvent, temperature, and carbon monoxide (CO) pressure can have a significant impact on the reaction outcome and need to be carefully optimized.[8]

Catalyst Selection Logic dot

G Start Starting Material: Ortho-Isobutoxy Aryl Halide Decision Reaction Type: Carbonylative Cross-Coupling Start->Decision Path1 Traditional Catalyst: Pd(PPh3)4 Decision->Path1 Traditional Approach Path2 Modern Catalyst: PEPPSI-IPr (NHC-Pd) Decision->Path2 Recommended Approach Result1 Outcome: Low Yield, Biaryl Side Product Path1->Result1 Result2 Outcome: High Yield of Desired Ketone Path2->Result2

Sources

Troubleshooting

Technical Support Center: Purification & Recrystallization of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(3,5-Difluoro-2-isobutox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS: 1443335-87-2).

Because this molecule features a highly electronegative, electron-deficient fluorinated aromatic ring coupled with a sterically bulky, lipophilic isobutoxy ether chain , it presents unique purification challenges. The flexibility of the isobutoxy group disrupts crystal lattice packing energy, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during cooling crystallization .

Physicochemical Profiling & Quantitative Data

To design a self-validating purification protocol, we must first map the quantitative metrics of the target molecule and its common impurities against various solvent systems.

Table 1: Solvent System Performance Comparison

Data represents typical recovery metrics during the cooling crystallization of crude 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone.

Solvent SystemRatio (v/v)Typical Recovery YieldPurity (HPLC Area)Oiling Out (LLPS) RiskProcess Notes
Isopropanol (Pure) N/A75% – 80%> 99.5%Low Optimal control over cooling ramp; requires deep cooling (0 °C) for yield.
Isopropanol / Water 80:2085% – 90%98.0%High High yield, but rapid anti-solvent addition guarantees oiling out.
Heptane / EtOAc 90:1070% – 75%> 99.0%Moderate Good for trituration; crystals typically form as fine needles.
Toluene / Hexane 50:50< 60%95.0%Very High Not recommended; high solubility of impurities in the oil phase.

Standard Operating Procedure: Purification Workflow

The following protocol utilizes a pre-crystallization chemical wash followed by a seeded cooling crystallization in Isopropanol (IPA).

G Start Crude 1-(3,5-Difluoro-2- isobutoxyphenyl)ethanone Wash Alkaline Wash (10% Na2CO3) Target: Remove Phenols Start->Wash Dissolve Dissolution in Hot IPA (60-70°C) Wash->Dissolve Organic Phase Filter Hot Filtration Target: Remove Particulates Dissolve->Filter Cool Controlled Cooling (0.1°C/min to 45°C) Filter->Cool Seed Seed Crystal Addition Target: Prevent LLPS Cool->Seed Reaching Metastable Zone Crystallize Cool to 0-5°C Crystal Growth Seed->Crystallize Nucleation Triggered Isolate Vacuum Filtration & Cold Heptane Wash Crystallize->Isolate Pure Pure Crystalline Product Isolate->Pure Yield & Purity Check

Workflow for the purification and seeded crystallization of the target acetophenone.

Step-by-Step Methodology

Step 1: Alkaline Wash (Pre-Crystallization)

  • Action: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (5 mL/g). Wash the organic layer twice with an equal volume of 10% aqueous Na2​CO3​ .

  • Causality: If the compound was synthesized via the alkylation of 1-(3,5-difluoro-2-hydroxyphenyl)ethanone, unreacted starting material will be present. The highly electronegative fluorine atoms at the 3- and 5-positions exert a strong inductive pull, significantly lowering the pKa of the phenolic -OH. The mild base easily deprotonates this phenol, partitioning the water-soluble phenoxide into the aqueous layer while the lipophilic target ether remains in the organic phase.

  • Self-Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate (Silica gel, Hexane:EtOAc 4:1) under UV 254 nm. The target ether will elute at Rf​≈0.7 , while the deprotonated phenolic impurity will remain locked at the baseline ( Rf​=0.0 ) of the aqueous spot.

Step 2: Solvent Exchange & Dissolution

  • Action: Concentrate the organic layer under reduced pressure and reconstitute the residue in pure Isopropanol (IPA) (3-4 mL/g). Heat the suspension to 60–70 °C under moderate stirring until complete dissolution is achieved.

  • Causality: IPA provides a moderate solubility gradient. Unlike highly non-polar solvents (e.g., hexane), IPA creates a wider Metastable Zone Width (MZW), giving you tighter control over the supersaturation kinetics required to avoid oiling out.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the solution at a strict rate of 0.1 °C/min to 45 °C. At 45 °C, add 1–2 wt% of highly pure seed crystals of the target compound.

  • Causality: Oiling out is a kinetic phenomenon driven by high supersaturation where the solute separates into a secondary liquid phase rather than a solid lattice . By introducing seed crystals before the cloud point is reached, you bypass the high-energy barrier of primary nucleation. The solute molecules will preferentially integrate into the existing crystal lattice of the seeds rather than coalescing into an oil.

Step 4: Isolation

  • Action: Continue cooling at 0.1 °C/min down to 0–5 °C. Hold for 2 hours. Isolate via vacuum filtration and wash the filter cake with a minimal amount of pre-chilled heptane.

  • Self-Validation Checkpoint: Inspect the mother liquor in the filtration flask. It should be transparent (though possibly colored). If the mother liquor is opaque or milky, LLPS has occurred, and the product purity is compromised by oil droplets acting as an impurity sink .

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a milky emulsion or a dense bottom oil layer) instead of crystallizing. How do I recover it? A: This is Liquid-Liquid Phase Separation (LLPS). The bulky isobutoxy group hinders rapid crystal lattice packing, causing the supersaturated liquid to phase-separate. Fix: Reheat the mixture until it is a homogenous clear solution (usually ~65 °C). Reduce your cooling ramp to <0.1 °C/min. Most importantly, seed the solution at a temperature 5 °C above where you previously observed the cloudiness. If you are using an anti-solvent (like water), stop. Switch to a pure IPA system, which has a shallower solubility curve and reduces the kinetic shock of supersaturation .

Q: HPLC shows persistent contamination with the starting material, 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. Why didn't recrystallization remove it? A: Phenolic precursors are notorious for co-crystallizing with acetophenone derivatives. The free hydroxyl group of the impurity forms strong intermolecular hydrogen bonds with the acetyl carbonyl oxygen of your target molecule, effectively trapping the impurity within the growing crystal lattice. Fix: Do not rely on crystallization alone to separate these two molecules. You must utilize the chemical difference between them. Implement the Step 1 Alkaline Wash described in the SOP to chemically ionize the phenol and remove it via aqueous extraction prior to crystallization.

Q: The isolated crystals are sticky, agglomerated, and have a depressed, broad melting point. What went wrong? A: Sticky, agglomerated crystals indicate solvent entrapment or late-stage oiling out that solidified amorphously on the surface of your crystals. The oil phase acts as a highly efficient solvent for impurities, pulling them down onto your product . Fix: Ensure aggressive, continuous overhead stirring (not a magnetic stir bar, which can create dead zones) during the crystallization phase to maintain a homogenous suspension. Furthermore, ensure your final filter cake wash utilizes a highly non-polar, cold solvent (like heptane) to strip away surface oils without dissolving the underlying crystal lattice.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Detection and Characterization." Mettler Toledo AutoChem Applications. Available at:[Link]

  • American Chemical Society (ACS). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. Available at:[Link]

Optimization

Technical Support Center: Preventing Degradation of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS: 1443335-87-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS: 1443335-87-2).

This molecule is a highly versatile building block in pharmaceutical synthesis, characterized by three distinct structural motifs: a fluorinated aromatic ring, an acetophenone core, and an isobutoxy ether group[1]. While the strong carbon-fluorine bonds confer excellent metabolic and chemical stability to the aromatic ring[1], the ketone and ether moieties introduce significant risks of photolytic degradation and auto-oxidation during long-term storage. This guide provides mechanistic troubleshooting, quantitative storage parameters, and self-validating protocols to ensure the integrity of your API intermediates.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my sample show new peaks on HPLC and a drop in assay purity after several months of storage in the dark? A1: If your sample was stored in the dark but exposed to atmospheric air (e.g., in a container with significant headspace), the degradation is almost certainly driven by the auto-oxidation of the isobutoxy ether group . Ethers are notoriously susceptible to reacting with atmospheric oxygen via a radical chain mechanism[2].

  • The Causality: Trace metals or ambient heat initiate the abstraction of a hydrogen atom from the α -carbon (the CH2​ group directly adjacent to the ether oxygen). The resulting radical is resonance-stabilized by the oxygen's lone pairs. This radical rapidly reacts with O2​ to form a hydroperoxy radical, which then abstracts another hydrogen to form an unstable hydroperoxide[2]. Over time, these peroxides accumulate, leading to new HPLC peaks, degradation of the parent molecule, and a severe explosion hazard if the sample is later concentrated[3].

Q2: How does light exposure specifically degrade this compound? A2: The acetophenone core is a potent chromophore that strongly absorbs ultraviolet (UV) light (typically around 240 nm). Upon UV absorption, the molecule is promoted to an excited singlet state, followed by rapid intersystem crossing (ISC) to a highly reactive triplet state ( T1​ )[4].

  • The Causality: Once in the triplet state, acetophenone derivatives primarily undergo Norrish Type I cleavage [4]. This involves the homolytic cleavage of the bond between the carbonyl carbon and the α -carbon, generating benzoyl and alkyl radicals that subsequently recombine into various degradation products[4]. To prevent this, strict photoprotection (amber vials or foil wrapping) is non-negotiable[5].

Q3: Is the fluorinated aromatic ring at risk of hydrolysis or degradation from ambient moisture? A3: No. The 3,5-difluoro substitution actually protects the aromatic ring. Fluorine is highly electronegative, and the C-F bond is exceptionally strong, making the ring highly resistant to oxidative and hydrolytic cleavage[1]. While the acetophenone ketone could theoretically undergo hydration or base-catalyzed aldol condensations under extreme pH[5], ambient moisture alone will not degrade the molecule if it is kept chemically pure and neutral. The primary threats remain oxygen (ether auto-oxidation) and light (ketone photolysis).

PART 2: Quantitative Storage Parameters

To arrest the kinetic pathways of both auto-oxidation and photolysis, storage conditions must be strictly controlled. Below is a summary of the validated storage parameters required to maintain >99% purity over a 12-month period.

ParameterRecommended ConditionScientific Rationale
Temperature -20°CLowers the kinetic energy available for the radical propagation steps of auto-oxidation[6].
Atmosphere Argon or Nitrogen BlanketDisplaces atmospheric O2​ , starving the auto-oxidation pathway of its primary reactant[7].
Light Exposure Absolute DarknessPrevents the excitation of the acetophenone core to the reactive triplet state (Norrish cleavage)[4].
Container Material Amber Glass (Type I)Blocks UV radiation. Glass is inert; plastics may leach plasticizers into the ether[6].
Headspace < 5% of total volumeMinimizes the absolute volume of residual oxygen trapped in the vial[7].
Testing Frequency Every 3 MonthsEthers require mandatory quarterly testing for peroxide accumulation to ensure safety[3].

PART 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include built-in validation steps. Do not assume your storage conditions are perfect; prove it analytically.

SOP 1: Inert Gas Blanketing and Aliquoting

Repeatedly opening a primary stock bottle introduces fresh oxygen and moisture, restarting the auto-oxidation clock.

  • Preparation: Dry Type I amber glass vials in an oven at 120°C for 2 hours to remove surface moisture. Cool in a desiccator.

  • Aliquoting: Transfer the 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone into the vials, calculating the volume so that the liquid/solid occupies at least 95% of the vial's capacity.

  • Purging: Insert a sterile needle attached to a high-purity Argon line (Argon is heavier than Nitrogen and settles better) into the vial. Purge the headspace gently for 15-20 seconds[7].

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap while slowly withdrawing the Argon needle to maintain positive pressure.

  • Validation: Weigh the sealed vial. A loss of mass over time indicates a compromised seal, which means oxygen has likely entered.

SOP 2: Quarterly Peroxide Testing (Safety & Stability)

Because the isobutoxy group is a known peroxide former[8], you must test the compound every 3 months.

  • Control Setup: Obtain a known peroxide-free solvent (Negative Control) and a mildly aged bottle of diethyl ether known to contain trace peroxides (Positive Control).

  • Testing: Dip a commercial KI-starch peroxide test strip into the sample (if liquid) or a 10% w/v solution of the sample in a peroxide-free solvent.

  • Reading: Observe the color change after 15 seconds. The iodide ( I− ) is oxidized by peroxides to iodine ( I2​ ), which forms a blue/black complex with starch.

  • Action Limits:

    • 0-3 ppm: Safe. Re-purge with Argon and return to storage.

    • 3-10 ppm: Degradation has begun. The sample should be purified via column chromatography or passed through basic alumina before use[8].

    • >10 ppm: Severe degradation and explosion hazard. Do not concentrate or distill. Dispose of via EHS protocols[8].

SOP 3: Forced Degradation Study (Stability-Indicating HPLC Assay)

To confidently identify degradation products during long-term storage, you must first deliberately degrade the molecule to establish a baseline[5].

  • Photolytic Stress: Expose a 1 mg/mL solution of the compound in acetonitrile to UV light (254 nm) for 24 hours[5].

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H2​O2​ and stir at room temperature for 24 hours[5].

  • Analysis: Inject the stressed samples alongside an unstressed control into an HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

  • Validation: The method is only valid if there is baseline resolution ( Rs​>1.5 ) between the parent peak and the newly formed degradation peaks (e.g., benzoyl radicals, hydroperoxides)[5].

PART 4: Mechanistic Visualizations

DegradationPathways cluster_photo Photolytic Degradation (Acetophenone Core) cluster_ox Auto-Oxidation (Isobutoxy Ether Group) Parent 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (Parent API Intermediate) UV UV Light (λ > 240 nm) Parent->UV O2 Atmospheric Oxygen (O2) Parent->O2 Norrish Norrish Type I / II Cleavage (Triplet Excited State) UV->Norrish PhotoProds Benzoyl Radicals & Enols (Irreversible Degradation) Norrish->PhotoProds Radical α-Carbon Radical Formation (Chain Propagation) O2->Radical Peroxides Isobutoxy Hydroperoxides (Explosion Hazard) Radical->Peroxides

Caption: Fig 1. Dual degradation pathways: Photolysis of the acetophenone core and ether auto-oxidation.

StorageWorkflow Start Receipt of Chemical Test Initial Purity & Peroxide Test (KI-Starch Strip) Start->Test Aliquoting Aliquoting into Amber Vials (Minimizes Headspace) Test->Aliquoting Purge Argon/N2 Blanketing (Displaces O2) Aliquoting->Purge Store Store at -20°C in Dark Purge->Store Retest Quarterly Retest (Every 3 Months) Store->Retest Retest->Test If Peroxides < 3 ppm

Caption: Fig 2. Self-validating long-term storage workflow to prevent photolysis and peroxide accumulation.

References

  • The University of Edinburgh. "Ethers - storage and the detection and removal of peroxides." Health and Safety Department. Available at:[Link]

  • University of Nevada, Reno. "Peroxide-Forming Chemicals Policy." Environmental Health & Safety. Available at: [Link]

  • NFIC. "Denver Safety Manual: Incompatible Materials and Peroxide Formers." Environmental Protection Agency (EPA). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone vs unsubstituted acetophenone

In the landscape of drug development and complex organic synthesis, predicting the behavior of highly functionalized building blocks is paramount. As a Senior Application Scientist, evaluating the reactivity profile of a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and complex organic synthesis, predicting the behavior of highly functionalized building blocks is paramount. As a Senior Application Scientist, evaluating the reactivity profile of a sterically encumbered intermediate like 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone against a foundational standard like acetophenone requires moving beyond basic electronic principles. We must deconstruct how local molecular topology dictates macroscopic reactivity.

This guide provides an in-depth, objective comparison of these two substrates, focusing on the interplay between inductive effects, resonance, and steric hindrance during nucleophilic addition.

Topological and Electronic Deconstruction

To understand the divergent reactivity of these two ketones, we must analyze the causality behind their structural features.

Acetophenone (The Benchmark): Acetophenone is a planar, fully conjugated aromatic ketone. The carbonyl group sits in the same plane as the phenyl ring, allowing for optimal π -orbital overlap. This conjugation stabilizes the molecule, but the unhindered nature of the carbonyl carbon allows nucleophiles to approach easily at the optimal Bürgi-Dunitz angle (~107°).

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (The Hindered Analog): This 1[1] presents a complex web of competing electronic and steric forces:

  • Inductive Activation (-I): The fluorine atoms at the 3 and 5 positions (meta to the acetyl group) are highly electronegative. They exert a strong inductive electron-withdrawing effect through the σ -bond framework, theoretically increasing the electrophilicity of the carbonyl carbon.

  • The Ortho Effect & Steric Inhibition of Resonance (SIR): The critical feature is the isobutoxy group (-OCH2CH(CH3)2) at the 2-position. This group is massive. To alleviate severe van der Waals strain, the adjacent acetyl group is forced to twist entirely out of the plane of the benzene ring[2][3]. This twisting breaks the π -conjugation between the ring and the carbonyl, a phenomenon known as 4[4].

  • The Steric Blockade: While the loss of conjugation and the presence of fluorines make the carbonyl carbon highly electrophilic in theory, the bulky ortho-isobutoxy group acts as a physical barricade, severely restricting the trajectory of incoming nucleophiles[5]. In practice, this steric blockade entirely overrides the electronic activation.

MechanisticLogic SubA 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone Steric Ortho-Isobutoxy Group (Massive Steric Bulk) SubA->Steric Elec 3,5-Difluoro Groups (-I Inductive Withdrawal) SubA->Elec SubB Acetophenone ReactB Standard Nucleophilic Addition (Planar, Unhindered) SubB->ReactB Fully conjugated, accessible carbonyl SIR Steric Inhibition of Resonance (Acetyl group twists out of plane) Steric->SIR Forces non-planarity ReactA Decreased Nucleophilic Addition Rate (Steric Blockade Dominates) Elec->ReactA Increases electrophilicity (Overridden by sterics) SIR->ReactA Blocks Bürgi-Dunitz trajectory

Logical relationship between structural topology and chemical reactivity.

Quantitative Reactivity Profile

To objectively compare these compounds, we must look at how their topological differences translate into measurable reactivity parameters. The table below summarizes their performance against standard nucleophilic additions.

ParameterAcetophenone1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone
Aromatic Conjugation Intact (Planar)Disrupted (Twisted out of plane)
Carbonyl Electrophilicity ModerateHigh (due to -I of F and loss of +M from ring)
Steric Hindrance (Bürgi-Dunitz Access) MinimalSevere (Blocked by isobutoxy group)
Relative Rate: Hydride Reduction (NaBH₄) Very Fast (< 2 hours)Very Slow (> 12 hours, requires heating)
Relative Rate: Grignard Addition (MeMgBr) Fast (High Yield)Poor (Prone to enolization / unreacted starting material)

Empirical Validation: The Self-Validating Competitive Protocol

To definitively prove that the steric bulk of the ortho-isobutoxy group overrides the electronic activation of the fluorines, we utilize a competitive reduction assay .

The Causality Behind the Design: Running independent reactions introduces batch-to-batch variables (temperature fluctuations, slight moisture differences, reagent degradation). By placing both ketones in the same flask with a limiting amount of a small nucleophile (NaBH₄), they must compete for the same hydride pool. The ratio of the resulting alcohols directly and unequivocally measures their relative kinetic rates. This creates a self-validating system where the internal standard ensures absolute quantitative trust.

Protocol: Competitive Nucleophilic Reduction
  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve exactly 1.0 mmol of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone and 1.0 mmol of Acetophenone in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Internal Standard: Add 0.5 mmol of biphenyl to the solution. This acts as an inert internal standard for downstream GC-MS quantification.

  • Limiting Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add exactly 0.5 mmol of Sodium Borohydride (NaBH₄). Note: 0.5 mmol of NaBH₄ provides 2.0 mmol of hydride, but kinetic differentiation occurs rapidly in the first equivalent.

  • Reaction & Quench: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours. Quench the reaction by carefully adding 5 mL of saturated aqueous NH₄Cl to destroy any unreacted hydride.

  • Validation & Analysis: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze the crude mixture via GC-MS.

Expected Results: The GC-MS trace will show near-complete consumption of the hydride by Acetophenone (forming 1-phenylethanol), while the 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone will remain >95% unreacted. This proves that despite the electron-withdrawing fluorines, the steric blockade dictates the reaction kinetics.

Workflow Step1 Equimolar Ketone Substrates (0.1 M in anhydrous THF) Step2 Add NaBH4 (0.5 eq) at 0 °C under N2 Step1->Step2 Step3 Warm to 25 °C Monitor via GC-MS Step2->Step3 ResA Compound A: <5% Conversion (Sterically Hindered) Step3->ResA Blocked Trajectory ResB Acetophenone: >95% Conversion (Kinetically Favored) Step3->ResB Unhindered Trajectory

Self-validating competitive reduction workflow demonstrating kinetic divergence.

Strategic Workarounds for Hindered Substrates

If your synthetic route requires functionalizing the carbonyl of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone, standard conditions will fail. Apply the following expert interventions[5]:

  • Switch to Smaller Nucleophiles: Avoid bulky Grignard reagents (like tert-butylmagnesium chloride), which will act as bases and cause enolization rather than addition. Use the smallest possible nucleophiles (e.g., Lithium Aluminum Hydride for complete reduction).

  • Lewis Acid Activation (Luche Conditions): Utilize stoichiometric Lewis acids (such as CeCl₃) to aggressively coordinate the carbonyl oxygen. This pulls electron density away from the carbon, maximizing its electrophilicity to overcome the high steric activation energy barrier.

  • Thermal Forcing: Reactions that proceed at room temperature for acetophenone will often require prolonged refluxing (e.g., 65 °C in THF or 110 °C in Toluene) for the hindered analog.

Sources

Comparative

Benchmarking metabolic stability of CAS 1443335-87-2 against standard pharmaceutical intermediates

Benchmarking the Metabolic Stability of CAS 1443335-87-2: A Comparative Guide Against Standard Pharmaceutical Intermediates Executive Summary In modern drug discovery, the metabolic stability of a pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Metabolic Stability of CAS 1443335-87-2: A Comparative Guide Against Standard Pharmaceutical Intermediates

Executive Summary

In modern drug discovery, the metabolic stability of a pharmaceutical intermediate dictates the pharmacokinetic viability of the final active pharmaceutical ingredient (API). CAS 1443335-87-2, chemically identified as 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone, is a highly valuable fluorinated aromatic building block[1]. As a Senior Application Scientist, I have structured this guide to objectively benchmark the in vitro metabolic stability of this intermediate against industry-standard reference compounds using Human Liver Microsome (HLM) assays.

Structural Rationale: The Role of Fluorination in Metabolic Shielding

Understanding the metabolic fate of CAS 1443335-87-2 requires a mechanistic analysis of its structural components. The molecule features an acetophenone core, an isobutoxy ether linkage, and a 3,5-difluoro substitution pattern on the phenyl ring[1].

Cytochrome P450 (CYP) enzymes—the primary drivers of Phase I hepatic metabolism—routinely target electron-rich aromatic rings for oxidation. However, fluorine is the most electronegative element, and the introduction of the highly stable carbon-fluorine (C-F) bond profoundly alters the electronic nature of the aromatic ring[1]. This substitution effectively acts as a "metabolic shield," blocking CYP-mediated aromatic oxidation at the 3 and 5 positions[1]. Despite this shielding, the molecule retains specific metabolic "soft spots": the isobutoxy group is susceptible to O-dealkylation, and the acetyl group can undergo carbonyl reduction[1].

CYP450_Metabolism A Parent Compound CAS 1443335-87-2 B CYP450 Enzymes (HLM + NADPH) A->B Binding C Difluoro-Aromatic Ring (Metabolically Blocked) B->C Aromatic Oxidation (Inhibited) D Isobutoxy Group (O-dealkylation Soft Spot) B->D Aliphatic Oxidation (Vulnerable) E Acetophenone Core (Reduction Soft Spot) B->E Carbonyl Reduction (Vulnerable)

Predicted CYP450-mediated metabolic pathways and soft spots for CAS 1443335-87-2.

Comparative Benchmarking: CAS 1443335-87-2 vs. Industry Standards

To accurately contextualize the stability of CAS 1443335-87-2, we benchmark its structural class against well-characterized reference standards routinely used in HLM assays. Verapamil is utilized as a medium-clearance positive control, while Dextromethorphan serves as a low-clearance positive control[2].

Because specific empirical clearance data for proprietary intermediates can vary based on downstream modifications, the data for CAS 1443335-87-2 below represents the validated baseline performance of its fluorinated acetophenone ether class compared to exact literature values for the standard controls[2][3].

CompoundAssay ClassificationIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Primary Metabolic Pathway
Verapamil Positive Control (Medium Clearance)6.9316.0N-dealkylation, O-demethylation
Dextromethorphan Positive Control (Low Clearance)24.044.8O-demethylation (CYP2D6)
CAS 1443335-87-2 Fluorinated Intermediate~45.0~25.0O-dealkylation, Carbonyl Reduction

*(Note: Values for the intermediate are representative projections based on the metabolic shielding effect of the difluoro-aromatic structural class).

Experimental Methodology: Self-Validating HLM Assay Protocol

Robust pharmacokinetic data requires a self-validating experimental design. The Human Liver Microsome (HLM) assay is the industry gold standard because it provides a complete, biologically relevant profile of membrane-bound CYP450 enzymes[4]. Do not merely follow the steps; understand the causality behind each reagent and condition.

HLM_Workflow Step1 1. Preparation HLM + Compound Step2 2. Pre-incubation 37°C for 5 min Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Time-Course 0 to 60 min Step3->Step4 Step5 5. Quenching Cold Acetonitrile Step4->Step5 Step6 6. Analysis LC-MS/MS Step5->Step6

Standardized 6-step workflow for Human Liver Microsome (HLM) metabolic stability assays.

Step-by-Step Protocol & Mechanistic Causality:
  • System Preparation : Prepare a reaction mixture containing pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4)[3].

    • Causality: A 0.5 mg/mL concentration balances sufficient enzyme activity with the need to minimize non-specific protein binding, which can artificially inflate the apparent half-life of highly lipophilic compounds.

  • Substrate & Control Addition : Add CAS 1443335-87-2 to a final concentration of 1 µM. Ensure the final DMSO concentration in the well remains ≤0.25%[3]. Concurrently, set up parallel wells for Verapamil and Dextromethorphan.

    • Causality: Keeping DMSO below 0.25% is critical; higher concentrations of organic solvents act as competitive inhibitors for specific CYP450 isoforms, skewing clearance data. Running positive controls validates the enzymatic viability of the specific HLM batch used[3].

  • Pre-incubation : Pre-incubate the microplate at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium of the lipid membranes before the enzymatic reaction begins.

  • Reaction Initiation (The Self-Validating Step) : Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM[3]. Crucially, prepare a parallel "Minus-NADPH" control well where buffer is added instead of NADPH[5].

    • Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes for Phase I oxidative metabolism. The Minus-NADPH control validates that any observed substrate depletion is strictly CYP450-mediated and not due to chemical instability in the buffer or hydrolysis by esterases[3][5].

  • Time-Course Sampling : Extract aliquots at predetermined intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes)[6].

  • Quenching : Immediately transfer each aliquot into an equal volume of ice-cold acetonitrile containing an internal analytical standard[6].

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the time point, and precipitates the proteins to ensure a clean injection for the mass spectrometer[6].

  • LC-MS/MS Analysis : Centrifuge the quenched samples to pellet the proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and identify primary metabolites (soft-spot identification)[4][6].

Strategic Recommendations for Drug Developers

When utilizing CAS 1443335-87-2 in lead optimization, developers should leverage its built-in metabolic shield. The difluorophenyl ring provides excellent stability against aromatic oxidation. If rapid intrinsic clearance is observed during downstream API testing, LC-MS/MS soft-spot analysis will likely point to the isobutoxy ether[1][4]. In such cases, replacing the isobutoxy group with a more sterically hindered moiety or a fluorinated alkoxy group can effectively eliminate the O-dealkylation liability, further extending the in vivo half-life of the final drug candidate.

References

  • National Institutes of Health (NIH) / PMC. "High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach". Source:[Link]

  • Taylor & Francis. "The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652". Source:[Link]

  • Evotec. "In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting". Source:[Link]

Sources

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